2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one
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Overview
Description
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C18H26O and a molecular weight of 258.39844 g/mol . This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a double bond and a ketone functional group. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with cyclohexene under specific conditions. One common method includes the use of zinc chloride as a catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various addition reactions. Its unique structure allows it to interact with enzymes and other biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares a similar structure but differs in the position of the double bond.
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexene: Contains a single cyclohexane ring with a double bond.
Uniqueness
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is unique due to its dual cyclohexane rings and the presence of both a double bond and a ketone group.
Properties
CAS No. |
41481-20-3 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-6-cyclohexylidenecyclohexan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,16H,1-7,9-13H2 |
InChI Key |
HYUPSGGKJPMYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCCC(C2=O)C3=CCCCC3)CC1 |
Origin of Product |
United States |
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